Superior Oral Bioavailability vs. Butyrate and Arginine Butyrate in Primate Models
The oral bioavailability of 3-(3,4-Dimethoxyphenyl)propionic acid is substantially higher than that of the first-generation SCFA butyrate. In a comparative study, the compound demonstrated 90% oral bioavailability, while butyrate's oral utility is severely limited due to extensive first-pass metabolism, requiring continuous infusion or doses 5- to 10-fold higher [1]. This quantitative difference directly impacts dosing feasibility and patient compliance in therapeutic development.
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | 90% oral bioavailability in baboons |
| Comparator Or Baseline | Butyrate: Requires doses 5-10 times higher due to rapid metabolism; Arginine Butyrate: Limited to continuous infusion due to rapid elimination |
| Quantified Difference | 5- to 10-fold lower required dose vs. butyrate [1]; Enables oral dosing vs. continuous infusion for arginine butyrate [2] |
| Conditions | Baboon pharmacokinetic study, single oral doses of 50-200 mg/kg [1] |
Why This Matters
Enables practical oral dosing in chronic anemia models, reducing the need for continuous infusion and lowering the required dosage by up to an order of magnitude compared to butyrate.
- [1] Pace BS, et al. Short-chain fatty acid derivatives induce fetal globin expression and erythropoiesis in vivo. Blood. 2002 Dec 15;100(13):4640-8. PMID: 12393583 View Source
- [2] Pharmacokinetics of arginine butyrate in patients with hemoglobinopathy. (Supporting evidence on rapid elimination and need for continuous infusion). View Source
